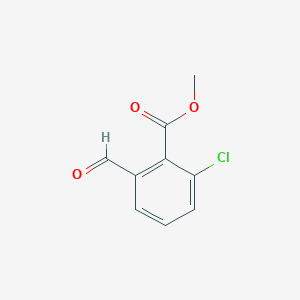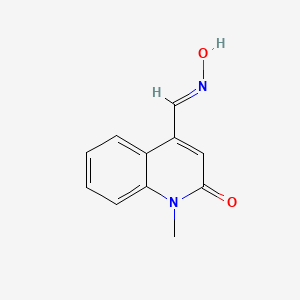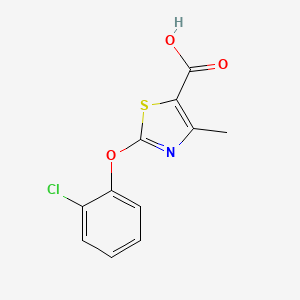
Methyl 2-chloro-6-formyl-benzoate
Overview
Description
“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
“this compound” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Physical and Chemical Properties Analysis
“this compound” is an ester . More specific physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Bioactive Precursor in Organic Synthesis
Methyl 2-chloro-6-formyl-benzoate is recognized as a bioactive precursor in organic synthesis. It exhibits a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Due to these characteristics, it serves as a significant structure and an excellent precursor for developing new bioactive molecules. Its versatility in synthesis makes it a valuable raw material for preparing medical products (Farooq & Ngaini, 2019).
Antimicrobial Activity and Corrosion Inhibition
Studies have shown that derivatives of this compound, such as Schiff base ligands, possess antimicrobial activities against both gram-positive and gram-negative bacteria. Furthermore, these compounds demonstrate significant corrosion inhibition properties on mild steel in acidic solutions, suggesting potential applications in industrial settings (Pandiarajan et al., 2020).
Reduction of Carboxylic Acids
Research also includes the reduction of carboxylic acids using samarium diiodide-base systems, where derivatives of benzoic acid, including those with formyl groups, are reduced to corresponding alcohol or amine derivatives. This highlights its role in the novel reduction methodologies in organic chemistry (Kamochi & Kudo, 1992).
Intermediate in Synthesis of Natural Products
This compound serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with various biological activities. The synthesis process and the optimization of reaction conditions demonstrate its significance in the production of complex natural products (Lou Hong-xiang, 2012).
Application in X-Ray and Ab Initio Studies
The compound's derivatives have been utilized in X-ray diffraction and ab initio studies to understand the aromatic character and stability of various molecular systems. Such studies are crucial for advancing knowledge in fields like medicinal chemistry and material science (Cyrański et al., 2001).
Use in Photoreactivity Studies
Research into the photoreactivity of benzophenone derivatives, which include this compound structures, provides insights into the reaction mechanisms and stability of these compounds under light exposure. This is particularly relevant in the development of photoactive materials and drugs (Fukushima et al., 1998).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .
Future Directions
The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .
Mechanism of Action
Target of Action
Methyl 2-chloro-6-formyl-benzoate is a complex organic compound that is used in various chemical reactionsIt’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, such as ugi-reaction and tetrazole photoclick reaction . These reactions involve multiple steps and can lead to the formation of various derivatives that can interact with different receptors .
Pharmacokinetics
It’s known that similar compounds have a variety of pharmacological activities , which suggests that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that similar compounds have a variety of pharmacological activities , suggesting that they can have various effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)



![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)
![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)
